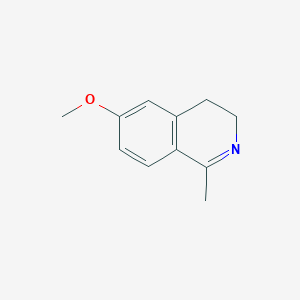

6-Methoxy-1-methyl-3,4-dihydroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1-methyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRBATAVUCSTRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551314 | |

| Record name | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70241-06-4 | |

| Record name | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Methoxy 1 Methyl 3,4 Dihydroisoquinoline and Its Analogs

Established Synthetic Pathways for Dihydroisoquinoline Core Formation

The construction of the 3,4-dihydroisoquinoline (B110456) scaffold is predominantly achieved through intramolecular cyclization reactions. The Bischler-Napieralski reaction is a cornerstone in this field, offering a reliable method for forming the heterocyclic ring.

Bischler-Napieralski Cyclization Approaches

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of β-arylethylamides using a condensing agent. nrochemistry.com This method is particularly effective for the synthesis of 3,4-dihydroisoquinoline derivatives. nrochemistry.com

A primary precursor for the synthesis of 6-Methoxy-1-methyl-3,4-dihydroisoquinoline is N-[2-(3-methoxyphenyl)ethyl]acetamide. This starting material is subjected to cyclodehydration to form the target dihydroisoquinoline. The methoxy (B1213986) group on the phenyl ring is crucial as it activates the aromatic system, facilitating the intramolecular electrophilic attack.

Phosphorus oxychloride (POCl₃) is a widely used and effective dehydrating agent for the Bischler-Napieralski reaction. wikipedia.org The reaction is typically carried out under refluxing acidic conditions. wikipedia.org The mechanism involves the activation of the amide carbonyl group by POCl₃, which facilitates the subsequent intramolecular cyclization. Other reagents such as phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (B1165640) (Tf₂O) can also be employed. wikipedia.orgjk-sci.com For substrates that lack activating electron-donating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often most effective. wikipedia.org

A general experimental procedure involves treating the N-phenylethylacetamide derivative with phosphorus oxychloride in an anhydrous solvent, such as dichloromethane (B109758) (DCM), followed by refluxing the mixture. nrochemistry.com For instance, a substrate can be dissolved in anhydrous DCM and POCl₃, and the solution is refluxed for several hours. nrochemistry.com After the reaction is complete, the mixture is cooled and concentrated. The residue is then worked up to isolate the desired 3,4-dihydroisoquinoline.

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| N-[2-(3-methoxyphenyl)ethyl]acetamide | POCl₃ | Reflux in anhydrous solvent (e.g., DCM) | This compound | High | nrochemistry.com |

| General β-arylethylamide | POCl₃ | Refluxing acidic conditions | 3,4-dihydroisoquinoline derivative | Varies | wikipedia.org |

The efficiency of the Bischler-Napieralski cyclization is significantly influenced by the nature and position of substituents on the aromatic ring of the β-phenylethylamide precursor. The presence of electron-donating groups (EDGs) on the benzene (B151609) ring generally enhances the reaction rate and yield. nrochemistry.com This is because EDGs increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack by the activated amide intermediate.

Conversely, electron-withdrawing groups (EWGs) on the aromatic ring can hinder the cyclization process, often requiring more forcing reaction conditions. The position of the substituent also plays a critical role. For instance, if an electron-donating group is located at the meta-position relative to the ethylamine (B1201723) side chain, cyclization is more likely to occur at the para-position. jk-sci.com

| Substituent on Aromatic Ring | Effect on Cyclization Efficiency |

| Electron-Donating Group (e.g., -OCH₃) | Facilitates the reaction, leading to higher yields and milder reaction conditions. nrochemistry.com |

| Electron-Withdrawing Group (e.g., -NO₂) | Hinders the reaction, often requiring stronger dehydrating agents and higher temperatures. wikipedia.org |

Anomalous substituent effects have also been observed. For example, the treatment of certain 1-naphthylformamides with POCl₃ has led to unexpected carbon insertion reactions, forming azaazulene systems instead of the expected isoquinoline (B145761) skeletons. nih.gov

Cyclocondensation Reactions

An alternative approach to the dihydroisoquinoline core involves cyclocondensation reactions, which can utilize readily available natural products as starting materials.

O-alkylated derivatives of eugenol (B1671780), a major component of clove oil, can serve as precursors for the synthesis of 3,4-dihydroisoquinoline derivatives. For example, eugenol methyl ether has been used to synthesize 1,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinoline. researchgate.net This transformation can be achieved through a Ritter reaction, which involves the reaction of an alkene or alcohol with a nitrile in the presence of a strong acid. The alkylation of eugenol can be performed under phase-transfer catalysis conditions, followed by cyclocondensation with nitriles. fao.org

Reaction with Nitriles and Cyanoacetic Acid Amides

The reaction of dihydroisoquinoline derivatives with nitriles and their activated forms, such as cyanoacetic acid amides, provides a versatile route for the introduction of cyano- and related functional groups, which can serve as precursors for further chemical modifications.

One notable reaction is the Ritter reaction, where a carbocation intermediate reacts with a nitrile. For instance, the reaction of 1-(4-methoxyphenyl)-1-(1-methylcyclohexyl)ethanol with various nitriles in the presence of concentrated sulfuric acid leads to the formation of 1′-substituted 6′-methoxy-4′,4′-dimethyl-4′H-spiro[cyclohexane-1,3′-isoquinolines]. This transformation proceeds through a Wagner-Meerwein rearrangement followed by a Ritter reaction, showcasing how a carbocation generated in situ can be trapped by a nitrile to form a new carbon-nitrogen bond and construct the isoquinoline core. researchgate.net

Another relevant synthetic approach involves the Knoevenagel condensation. The condensation of 2-acylcyclohexanones or 2-ethoxycarbonylcyclohexanone with cyanoacetamide or malononitrile, followed by alkylation, has been utilized to synthesize 5,6,7,8-tetrahydroisoquinolines. rsc.org This method highlights the utility of activated methylene (B1212753) compounds like cyanoacetamide in building the isoquinoline framework.

Table 1: Examples of Reactions of Dihydroisoquinoline Precursors with Nitriles and Cyanoacetamides

| Starting Material | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 1-(4-methoxyphenyl)-1-(1-methylcyclohexyl)ethanol | Nitriles (e.g., MeCN, PhCN) / H₂SO₄ | 1′-substituted 6′-methoxy-4′,4′-dimethyl-4′H-spiro[cyclohexane-1,3′-isoquinolines] | Wagner-Meerwein rearrangement / Ritter reaction | researchgate.net |

| 2-Acylcyclohexanones | Cyanoacetamide or Malononitrile | 5,6,7,8-Tetrahydroisoquinolines | Knoevenagel condensation / Cyclization | rsc.org |

Reductive Amination Strategies

Reductive amination is a cornerstone in the synthesis of amines and is particularly relevant for the preparation of tetrahydroisoquinolines from their dihydroisoquinoline precursors. This strategy involves the reduction of an imine or an enamine intermediate.

A classical and widely used method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction. rsc.orgcasjournal.org This intramolecular cyclization of N-(2-phenylethyl)acyl amides, typically using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride, forms the dihydroisoquinoline ring system. rsc.org The resulting cyclic imine can then be reduced in a subsequent step to the corresponding tetrahydroisoquinoline. This two-step sequence is a powerful illustration of a reductive amination strategy for accessing the tetrahydroisoquinoline core.

The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a critical strategy for obtaining chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines, which are prevalent in many natural products and pharmaceuticals. rsc.org Various chiral reducing agents and catalytic systems have been developed for this purpose. For example, asymmetric chemical reduction of 1-benzyl-6-methoxy-3,4-dihydroisoquinolines has been achieved using chiral reducing agents to produce the corresponding chiral 1-benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinolines. rsc.org

Table 2: Reductive Amination Strategies for Dihydroisoquinoline Analogs

| Precursor | Reaction | Product | Key Features | Reference |

|---|---|---|---|---|

| N-(2-phenylethyl)acyl amides | Bischler-Napieralski reaction followed by reduction | 1-Substituted-1,2,3,4-tetrahydroisoquinolines | Two-step synthesis of the tetrahydroisoquinoline core | rsc.orgcasjournal.org |

| 1-Substituted-3,4-dihydroisoquinolines | Asymmetric chemical reduction | Chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines | Enantioselective synthesis of chiral alkaloids | rsc.org |

Advanced Synthetic Approaches and Stereoselective Synthesis

Modern synthetic chemistry has seen the development of advanced methodologies that allow for greater control over the stereochemical outcome of reactions and the efficient construction of complex molecular architectures.

Asymmetric Synthesis of Dihydroisoquinoline Derivatives

The asymmetric synthesis of dihydroisoquinoline and tetrahydroisoquinoline derivatives has been a major focus of research, driven by the prevalence of chiral isoquinoline alkaloids. A key approach is the asymmetric reduction of the C=N bond of 3,4-dihydroisoquinolines.

Asymmetric transfer hydrogenation has emerged as a powerful tool for the enantioselective reduction of 1-aryl-substituted 3,4-dihydroisoquinolines. Catalysts based on ruthenium and rhodium complexes with chiral ligands have been successfully employed. For instance, Ru-catalyzed asymmetric transfer hydrogenation in the presence of a Lewis acid has been shown to improve both catalytic activity and enantioselectivity, affording 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B8770163) with high conversion and enantiomeric excess. mdpi.com Similarly, heterogeneous chiral cationic ruthenium catalysts have been used for the asymmetric hydrogenation of 1-alkyl-3,4-dihydroisoquinolines in ionic liquids. mdpi.com

Another strategy involves the Pomeranz–Fritsch–Bobbitt reaction, which can be adapted for the diastereoselective synthesis of tetrahydroisoquinolines. By employing chiral auxiliaries, such as in (S)-phenylglycinol-derived imines, it is possible to achieve high diastereoselectivity in the cyclization step. nih.gov

Table 3: Asymmetric Synthesis of Dihydroisoquinoline Derivatives

| Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1-Aryl-3,4-dihydroisoquinolines | Ru-complex with chiral ligand / Lewis acid | Chiral 1-Aryl-1,2,3,4-tetrahydroisoquinolines | up to 98% | mdpi.com |

| 1-Alkyl-3,4-dihydroisoquinolines | Heterogeneous chiral cationic Ru-catalyst | Chiral 1-Alkyl-1,2,3,4-tetrahydroisoquinolines | Excellent | mdpi.com |

| Imine with chiral auxiliary | Grignard reagent / Pomeranz–Fritsch–Bobbitt cyclization | Diastereomerically enriched tetrahydroisoquinolines | High diastereoselectivity | nih.gov |

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) offer a highly efficient means of generating molecular complexity from simple starting materials in a single synthetic operation. The Povarov reaction, a formal [4+2] cycloaddition between an imine and an alkene, is a powerful MCR for the synthesis of tetrahydroquinoline derivatives. numberanalytics.comnih.gov

This reaction can be performed in a three-component fashion, where an aniline, an aldehyde, and an alkene react to form a highly substituted tetrahydroquinoline. mdpi.com The Povarov reaction has been utilized in various synthetic contexts, including diastereoselective intramolecular cyclization/Povarov reaction cascades for the one-pot synthesis of polycyclic quinolines. rsc.org Furthermore, mechanochemical conditions have been developed for aza-vinylogous Povarov reactions, providing a solvent-less and often faster route to functionalized tetrahydroquinolines. nih.gov These approaches allow for significant structural diversification of the dihydroisoquinoline core and related heterocyclic systems.

Table 4: Multi-Component Reactions for Dihydroisoquinoline Analogs

| Reaction Type | Components | Product | Key Features | Reference |

|---|---|---|---|---|

| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinoline derivatives | High efficiency, atom economy, and stereocontrol | numberanalytics.comnih.govmdpi.com |

| Intramolecular Cyclization/Povarov Cascade | In situ generated 2-oxoimidazolium cations | Polycyclic quinolines | One-pot synthesis of complex aza-heterocycles | rsc.org |

| Aza-vinylogous Povarov Reaction | Aromatic amines, α-ketoaldehydes, α,β-unsaturated hydrazones | Functionalized tetrahydroquinolines | Mechanochemical, solvent-free conditions | nih.gov |

Derivatization Strategies of the this compound Core

Further functionalization of the this compound nucleus is crucial for exploring structure-activity relationships and developing new chemical entities.

Substitution Reactions on the Aromatic Ring

The aromatic ring of the this compound core is susceptible to electrophilic aromatic substitution (EAS) reactions. The methoxy group at the 6-position is an activating, ortho-, para-directing group, which influences the regioselectivity of these reactions. wikipedia.orgmasterorganicchemistry.com

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The electron-donating nature of the methoxy group enhances the nucleophilicity of the aromatic ring, facilitating the attack by an electrophile. libretexts.org Consequently, substitution is expected to occur preferentially at the positions ortho and para to the methoxy group (C-5 and C-7, and C-8 respectively, with C-5 and C-7 being more likely due to less steric hindrance).

While specific examples of Friedel-Crafts reactions directly on this compound are not extensively detailed in the provided search results, the principles of EAS on methoxy-substituted aromatic rings are well-established. For instance, Friedel-Crafts approaches have been successfully used in the synthesis of methoxy-substituted thioxanthylium salts, demonstrating the feasibility of such reactions on related systems. nih.gov The reaction conditions, including the choice of Lewis acid catalyst and solvent, would need to be carefully optimized to achieve the desired substitution pattern and avoid potential side reactions. youtube.com

Table 5: Predicted Electrophilic Aromatic Substitution on the 6-Methoxy Dihydroisoquinoline Core

| Reaction | Electrophile | Expected Major Products (Position of Substitution) |

|---|---|---|

| Nitration | NO₂⁺ | 5-Nitro and 7-Nitro derivatives |

| Halogenation | Br⁺, Cl⁺ | 5-Halo and 7-Halo derivatives |

| Sulfonation | SO₃ | 5-Sulfonic acid and 7-Sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl and 7-Acyl derivatives |

| Friedel-Crafts Alkylation | R⁺ | 5-Alkyl and 7-Alkyl derivatives (potential for polyalkylation) |

Functionalization at the Methyl Group and Nitrogen Atom

Beyond the aromatic ring, the C1-methyl group and the N2-nitrogen atom are key sites for chemical modification. Functionalization at the nitrogen atom can alter the steric and electronic properties of the molecule. For instance, N-methylation of an 8-fluoro-1,2,3,4-tetrahydroisoquinoline (B55503) can be readily accomplished using methyl iodide to yield the corresponding isoquinolinium derivative. nih.gov Another important transformation is the oxidation of the nitrogen atom to form an N-oxide. The treatment of a substituted 3,4-dihydroisoquinoline with an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) can produce the corresponding N-oxide. nih.gov

The C1-methyl group, while generally less reactive than the aromatic ring, can also be functionalized. Although direct examples for this compound are scarce, reactions on analogous structures suggest potential pathways. For instance, the nitration of methyl groups on other heterocyclic rings, such as the conversion of a methyl-triazine to a trinitromethyl-triazine, indicates that C-H bonds of methyl groups attached to heterocyclic systems can be activated for transformation under specific conditions. researchgate.netresearchgate.net

Formation of Tricyclic and Polycyclic Systems

The 3,4-dihydroisoquinoline scaffold is an excellent synthon for constructing more complex, fused polycyclic systems, particularly those containing a bridgehead nitrogen atom. One powerful method for achieving this is the Castagnoli–Cushman reaction. This reaction involves the condensation of a cyclic imine, such as a 1-methyl-3,4-dihydroisoquinoline (B1216472) analog, with a cyclic anhydride. nih.gov

When 1-methyldihydroisoquinoline derivatives are heated with anhydrides like glutaric anhydride, succinic anhydride, or diglycolic anhydride, the reaction yields isoquinoline products featuring an exocyclic double bond. nih.gov In contrast, the reaction with thiodiacetic anhydride proceeds differently, affording angularly substituted trans-2-thiabenzo[a]quinolizidinones, which are tricyclic fused systems. nih.gov These reactions demonstrate the versatility of 3,4-dihydroisoquinolines in one-step approaches to generate complex heterocyclic frameworks. nih.gov

Table 3: Formation of Fused Polycyclic Systems via Castagnoli–Cushman Reaction

| Dihydroisoquinoline Reactant | Anhydride Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-Methyldihydroisoquinoline analog | Thiodiacetic anhydride | Xylene, 120 °C, 6 h | angularly substituted trans-2-thiabenzo[a]quinolizidinone | nih.gov |

| 1-Methyldihydroisoquinoline analog | Glutaric anhydride | Xylene, 120 °C, 6 h | Isoquinoline with exocyclic double bond | nih.gov |

| 1-Methyldihydroisoquinoline analog | Succinic anhydride | Xylene, 120 °C, 6 h | Isoquinoline with exocyclic double bond | nih.gov |

Chemical Reactivity and Transformation Mechanisms

The inherent reactivity of the C=N double bond in the dihydroisoquinoline ring allows it to participate in various reactions, including cycloadditions, which are powerful tools for ring formation in organic synthesis.

Cycloaddition Reactions with Activated Alkenes (e.g., Dimethyl Acetylenedicarboxylate)

The endocyclic C=N bond in 3,4-dihydroisoquinolines possesses enamine-like character, making it a suitable partner in cycloaddition reactions with electron-deficient dienophiles such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). These reactions provide a route to novel fused heterocyclic systems. The reaction between an enamine and DMAD typically proceeds through a zwitterionic intermediate, which can then cyclize. researchgate.net

For example, the reaction of 1-dimethylaminoindene, which contains an enamine moiety structurally similar to that in a dihydroisoquinoline, with DMAD leads to an initial [2+2] cycloaddition to form a fused cyclobutene (B1205218) adduct. This adduct is often unstable and can undergo ring-opening rearrangements to yield more stable products. researchgate.net Depending on the reaction conditions, different rearranged products can be formed, such as an indene-maleate system or a benzocycloheptatriene system. researchgate.net

Theoretical studies on cycloaddition reactions, such as those involving DMAD, help in understanding the underlying molecular mechanisms. luisrdomingo.com These reactions are often classified as [3+2] cycloadditions when involving a three-atom component, and their pathways can be influenced by factors such as solvent effects and the electronic nature of the reactants. luisrdomingo.com The reaction of this compound with DMAD would be expected to proceed through a similar mechanism, likely yielding complex polycyclic adducts.

Applications as Substrates in Asymmetric Transfer Hydrogenation Reactions

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral amines and serves as a pivotal strategy for producing enantiomerically enriched 1,2,3,4-tetrahydroisoquinolines (THIQs) from their corresponding 3,4-dihydroisoquinoline (DHIQ) precursors. thieme-connect.com This transformation is of significant interest as the resulting chiral THIQ scaffold is a core component of many biologically active alkaloids. thieme-connect.comnih.gov The process typically involves a metal catalyst complexed with a chiral ligand and a hydrogen donor, such as a formic acid/triethylamine mixture or a Hantzsch ester. thieme-connect.comdicp.ac.cn

The efficacy of ATH has been demonstrated on a variety of DHIQ substrates, including analogs of this compound. A significant challenge in this field has been achieving high enantioselectivity for DHIQs with unhindered or non-electron-rich substituents at the 1-position. acs.org However, advancements have been made using ruthenium catalysts. For instance, the use of arene/Ru/TsDPEN catalysts is effective for the ATH of 1-aryl substituted DHIQs, yielding products with high enantiomeric excess. thieme-connect.comacs.org These ruthenium-catalyzed reactions generally exhibit high yields and enantioselectivities across a broad scope of substrates, including those with sterically hindering groups. thieme-connect.com

Beyond the well-established ruthenium systems, other transition metals have been explored. Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, known as CAMPY and Me-CAMPY, have been employed as novel ligands in rhodium-based complexes for the ATH of substituted DHIQs. nih.gov While these rhodium catalysts proved effective in achieving quantitative conversion, particularly with the addition of La(OTf)₃, the enantioselectivity was modest, with enantiomeric excess (ee) values reaching up to 69%. nih.gov This highlights an area for rational design of new chiral catalysts to rival the Noyori-Ikariya type systems. nih.gov

Furthermore, strategies developed for other N-heterocycles, such as quinolines, inform the potential approaches for DHIQs. Iridium-catalyzed ATH using Hantzsch esters as the hydrogen source has been successfully applied to quinolines, achieving up to 88% ee. dicp.ac.cn Organocatalytic methods, employing chiral phosphoric acids, have also emerged for the transfer hydrogenation of heteroaromatics, demonstrating the versatility of this synthetic approach. acs.org

The table below summarizes representative findings in the asymmetric transfer hydrogenation of DHIQ analogs.

| Substrate | Catalyst / Ligand | Hydrogen Source | Key Findings |

| 1-Aryl-DHIQs | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | HCOOH/Et₃N | High yields and high enantioselectivities were generally observed. thieme-connect.com |

| 1-Aryl-DHIQs | Rhodium / CAMPY (L1) | HCOOH/Et₃N | Achieved quantitative conversion but modest enantiomeric excess (up to 69% ee). nih.gov |

| 1-Aryl-DHIQs | Rhodium / Me-CAMPY (L2) | HCOOH/Et₃N | Reactivity and enantioselectivity were influenced by the ligand structure. nih.gov |

| Quinolines (analogous system) | [Ir(COD)Cl]₂ / (S)-SegPhos/I₂ | Hantzsch ester | Provided an efficient route to tetrahydroquinolines with up to 88% ee. dicp.ac.cn |

This table is based on data from studies on various dihydroisoquinoline and analogous substrates.

Nucleophilic Additions to Modified Dihydroisoquinolinium Salts

Direct nucleophilic addition to the C1 position of a 3,4-dihydroisoquinoline is challenging due to the neutral nature of the heterocycle. nih.gov To enhance the electrophilicity of the imine carbon (C1), the dihydroisoquinoline must first be "activated." This is typically achieved by treating the nitrogen atom with an alkylating or acylating agent to form a positively charged dihydroisoquinolinium salt. mdpi.com This activation transforms the C=N bond into a more reactive iminium ion, which is highly susceptible to attack by nucleophiles. mdpi.com

The formation of N-acyl or N-alkyl pyridinium (B92312) and isoquinolinium salts is a common strategy to facilitate dearomatization reactions via nucleophilic addition. nih.govmdpi.com For instance, N-alkylation with reagents like methyl triflate converts the parent heterocycle into a highly reactive N-alkyl isoquinolinium salt. chemrxiv.org Subsequent addition of a nucleophile, such as an organometallic reagent (e.g., Grignard or organozinc reagents), proceeds readily. mdpi.comchemrxiv.org In the case of N-activated dihydroisoquinolinium salts, the nucleophilic attack occurs regioselectively at the C1 position, leading to the formation of 1-substituted-1,2,3,4-tetrahydroisoquinolines.

This methodology provides a versatile route to a wide array of 1-substituted THIQ derivatives. The choice of the activating group on the nitrogen and the nature of the nucleophile can be varied to access diverse molecular scaffolds. While extensive research has focused on N-activated pyridinium salts, where regioselectivity between the C2, C4, and C6 positions is a key consideration, the iminium nature of activated 3,4-dihydroisoquinolinium salts directs the nucleophile specifically to the C1 position. mdpi.comchemrxiv.org

The general transformation is illustrated in the table below, showcasing the reaction of a hypothetical N-activated 6-methoxy-1-methyl-3,4-dihydroisoquinolinium salt with various nucleophiles.

| Activated Substrate | Nucleophile (Nu⁻) | Product |

| N-Methyl-6-methoxy-1-methyl-3,4-dihydroisoquinolinium ion | Phenylmagnesium bromide (PhMgBr) | 2-Methyl-1-phenyl-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline |

| N-Acetyl-6-methoxy-1-methyl-3,4-dihydroisoquinolinium ion | Allyltrimethylsilane | 2-Acetyl-1-allyl-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline |

| N-Benzyloxycarbonyl-6-methoxy-1-methyl-3,4-dihydroisoquinolinium ion | Reformatsky reagent (BrZnCH₂CO₂Et) | Ethyl 2-(2-(benzyloxycarbonyl)-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate |

This table illustrates the principle of nucleophilic addition to activated dihydroisoquinolinium salts based on established chemical principles.

Spectroscopic Characterization and Structural Elucidation of 6 Methoxy 1 Methyl 3,4 Dihydroisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For the analysis of 6-Methoxy-1-methyl-3,4-dihydroisoquinoline and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would display characteristic signals for the methyl, methoxy (B1213986), methylene (B1212753), and aromatic protons.

Aromatic Protons: The protons on the benzene (B151609) ring (H-5, H-7, H-8) are expected to appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The electron-donating methoxy group at the C-6 position influences the chemical shifts of these protons.

Methylene Protons (C3-H₂ and C4-H₂): The two methylene groups in the dihydroisoquinoline ring system typically appear as triplets. The C4-H₂ protons, being adjacent to the aromatic ring, are expected around δ 2.7-2.9 ppm. The C3-H₂ protons, adjacent to the nitrogen atom, would likely appear further downfield, around δ 3.7-3.9 ppm.

Methoxy Protons (OCH₃): The three protons of the methoxy group are expected to produce a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Methyl Protons (C1-CH₃): The protons of the methyl group at the C-1 position, attached to the imine carbon, would appear as a singlet in the upfield region, generally around δ 2.4-2.5 ppm.

It is important to note that the appearance of ¹H NMR spectra of 3,4-dihydroisoquinolines can sometimes be anomalous, with signals appearing as broad humps or being unexpectedly absent. ias.ac.in These effects can be attributed to factors such as the presence of trace acidic impurities in the solvent (e.g., CDCl₃), which can lead to reversible protonation and dynamic exchange processes, causing line broadening. ias.ac.in

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C1-CH₃ | ~2.4 | s (singlet) | - |

| C4-H₂ | ~2.8 | t (triplet) | ~7-8 |

| C3-H₂ | ~3.8 | t (triplet) | ~7-8 |

| C6-OCH₃ | ~3.9 | s (singlet) | - |

| Ar-H (H-5, H-7, H-8) | 6.7 - 7.4 | m (multiplet) | - |

Carbon-13 NMR provides information about the carbon skeleton of a molecule. For this compound, a total of 11 distinct carbon signals are expected.

Based on data from related structures, the approximate chemical shifts can be predicted rsc.org:

Imine Carbon (C=N): The C-1 carbon, part of the imine functional group, is the most deshielded and appears significantly downfield, typically in the range of δ 160-165 ppm.

Aromatic Carbons: The six aromatic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) resonate in the δ 110-150 ppm region. The carbon attached to the methoxy group (C-6) would be found at the lower field end of this range (around δ 158-160 ppm), while the others will have distinct shifts based on their substitution.

Aliphatic and Methoxy Carbons: The methoxy carbon (OCH₃) typically appears around δ 55-56 ppm. The methylene carbons, C-3 and C-4, are found further upfield, with C-3 (adjacent to nitrogen) around δ 47-48 ppm and C-4 around δ 25-26 ppm. The C-1 methyl carbon would be the most shielded, appearing around δ 23-24 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~164 |

| C-6 | ~159 |

| C-8a | ~137 |

| C-4a | ~129 |

| C-5 | ~126 |

| C-8 | ~120 |

| C-7 | ~112 |

| C6-OCH₃ | ~55 |

| C-3 | ~47 |

| C-4 | ~25 |

| C1-CH₃ | ~23 |

For halogenated analogues, such as those containing fluorine, ¹⁹F NMR is a crucial characterization technique. It provides a direct method to confirm the incorporation of fluorine into the molecular structure. For example, the ¹⁹F NMR spectrum of a 6-fluoro-3,4-dihydroisoquinoline (B1645722) derivative showed a signal at δ -115.0 ppm. rsc.org The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, making it a valuable tool for distinguishing between different fluorinated isomers or derivatives.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like dihydroisoquinolines without causing significant fragmentation. In positive ion mode, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺.

For this compound (molecular formula C₁₁H₁₃NO, molecular weight 175.23 g/mol ), the ESI-MS spectrum is expected to show a prominent base peak at an m/z value corresponding to the protonated molecule. nih.gov

Table 3: Expected ESI-MS Molecular Ion Peak

| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected Ion | Expected m/z |

|---|---|---|---|---|

| This compound | C₁₁H₁₃NO | 175.23 | [M+H]⁺ | 176.24 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas. The exact mass of this compound has been calculated to be 175.099714038 Da. nih.gov An experimental HRMS measurement would be expected to yield a value that matches this theoretical mass to within a few parts per million (ppm), thus unequivocally confirming the molecular formula C₁₁H₁₃NO.

Table 4: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) |

|---|---|

| C₁₁H₁₃NO | 175.09971 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating, identifying, and quantifying components within a sample. nih.govmdpi.com In the analysis of this compound, GC-MS serves as a crucial tool for assessing the purity of a synthesized batch and for identifying any potential impurities or side-products from the reaction mixture. mdpi.com The gas chromatography component separates compounds based on their volatility and interaction with a stationary phase, while the mass spectrometer fragments the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that acts as a molecular fingerprint. mdpi.com

The molecular formula of this compound is C₁₁H₁₃NO, which corresponds to a molecular weight of approximately 175.23 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 175. This peak, representing the intact molecule with one electron removed, is fundamental for confirming the compound's identity.

The fragmentation pattern provides further structural confirmation. Key fragmentation pathways for this molecule are predicted to involve the loss of stable neutral fragments from the molecular ion. A common fragmentation involves the loss of a methyl radical (•CH₃) from the C1 position or the methoxy group, resulting in a significant fragment ion at m/z 160 (M-15). Another expected fragmentation is the loss of a hydrogen atom, leading to a peak at m/z 174 (M-1). The cleavage of the methoxy group can also occur, leading to other characteristic fragments. The analysis of fragmentation patterns in related methoxy-substituted aromatic compounds often reveals characteristic ions, such as m/z 137 for methoxy phenolic moieties, which can aid in the structural elucidation of unknown related compounds or impurities. escholarship.org

| m/z Value | Proposed Fragment Identity | Significance |

|---|---|---|

| 175 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of the compound. |

| 174 | [M-H]⁺ | Represents the loss of a hydrogen atom. |

| 160 | [M-CH₃]⁺ | Indicates the loss of a methyl group, a common and stable fragmentation. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czgsconlinepress.com For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural features, including the aromatic ring, the imine group, the methoxy group, and aliphatic chains. nih.gov

The spectrum can be analyzed by dividing it into key regions. The region above 3000 cm⁻¹ is characteristic of C-H stretching vibrations from unsaturated carbons. Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ range. vscht.cz Just below 3000 cm⁻¹, strong absorptions between 2950 and 2850 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the aliphatic C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the dihydroisoquinoline ring. ieeesem.compressbooks.pub

A particularly diagnostic peak for this molecule is the C=N (imine) stretching vibration, which typically appears as a sharp, medium-to-strong band in the 1680-1640 cm⁻¹ region. libretexts.org The aromatic ring itself gives rise to several C=C stretching vibrations in the 1600-1450 cm⁻¹ range. Furthermore, the presence of the methoxy (–OCH₃) group is confirmed by a strong C-O stretching band, typically found around 1250 cm⁻¹ for aryl ethers. ieeesem.com

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2950-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1680-1640 | C=N Stretch | Imine |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch (Asymmetric) | Aryl Ether (Methoxy) |

| ~1460 | C-H Bend | Aliphatic (CH₃, CH₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. researchgate.net The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. In this compound, the chromophore responsible for UV absorption is the conjugated system composed of the benzene ring fused with the C=N double bond.

The electronic spectrum of this compound is expected to show absorptions characteristic of π → π* transitions. The methoxy group (–OCH₃) acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. nbuv.gov.ua As an electron-donating group, the methoxy substituent typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). capes.gov.br

Studies on closely related 3,4-dihydroisoquinoline (B110456) derivatives provide insight into the expected absorption profile. For instance, 6,7-Dimethoxy-3,4-dihydroisoquinoline (B1294741) exhibits absorption maxima (λ_max) in acidic solution at approximately 236 nm, 280 nm, and 355 nm. actachemscand.org Similarly, 6-hydroxy-3,4-dihydroisoquinoline shows peaks at 236 nm and 323 nm. actachemscand.org It is therefore anticipated that this compound will display a similar multi-band absorption profile, with strong absorptions in the UV region resulting from the π → π* electronic transitions within its aromatic and imine system.

| Approximate λₘₐₓ (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~230-240 | π → π | Substituted Benzene Ring |

| ~280-290 | π → π | Substituted Benzene Ring |

| ~320-360 | π → π* | Extended Conjugated System (Aromatic Ring + C=N) |

Theoretical and Computational Studies on 6 Methoxy 1 Methyl 3,4 Dihydroisoquinoline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic properties and energetic landscape of a molecule. Methods such as Density Functional Theory (DFT) are frequently employed to model molecular orbitals, charge distribution, and thermodynamic stability. For dihydroisoquinoline derivatives, these calculations can reveal key aspects of their reactivity.

The electronic structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. While detailed DFT studies specifically quantifying the electronic structure and energetics for 6-Methoxy-1-methyl-3,4-dihydroisoquinoline are not extensively detailed in the reviewed literature, the methodologies are well-established for analogous isoquinoline (B145761) systems. amazonaws.com

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a dihydroisoquinoline derivative, might interact with a biological target, typically a protein.

While specific docking studies for this compound were not prominently found, research on a closely related natural product, Litcubanine A (7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline N-oxide), provides valuable insight. A molecular docking study indicated that Litcubanine A targets the inducible nitric oxide synthase (iNOS) protein. acs.org The simulation predicted that the compound interacts with key amino acid residues TRP 366 and GLU 371 within the iNOS active site, primarily through hydrogen bonds involving its N-oxide group. acs.org This interaction is believed to be responsible for its inhibitory effect on nitric oxide expression in macrophages. acs.org Such studies highlight how minor structural modifications on the dihydroisoquinoline scaffold can influence binding affinity and selectivity for specific biological targets.

| Compound | Protein Target | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Litcubanine A (Analog) | iNOS | TRP 366, GLU 371 | Hydrogen Bonding |

In Silico Predictions of Pharmacological Activities and ADME Properties

In silico tools are invaluable for the early-stage assessment of a compound's potential as a drug candidate by predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions help to identify molecules with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

One of the most common initial screens is the assessment of drug-likeness using criteria such as Lipinski's Rule of Five. This rule establishes that a compound is more likely to be orally bioavailable if it satisfies certain physicochemical criteria. For this compound, these properties can be calculated based on its chemical structure. While a comprehensive ADME profile from specific software platforms is not available in the literature, an analysis based on Lipinski's parameters suggests a favorable profile for drug-likeness.

| Property | Value for this compound | Lipinski's Rule (Guideline) | Compliance |

|---|---|---|---|

| Molecular Weight | 175.23 g/mol | ≤ 500 | Yes |

| LogP (octanol-water partition coefficient) | 1.6 (Predicted) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (N and O atoms) | ≤ 10 | Yes |

Computational Analysis of Reaction Mechanisms and Catalytic Processes

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions, including transition states, intermediates, and activation energies. The Asymmetric Transfer Hydrogenation (ATH) of imines, including dihydroisoquinolines, has been a subject of detailed computational study using DFT. acs.orgnih.govnih.govmdpi.com

DFT calculations have been used to investigate the ATH of protonated 1-methyl-3,4-dihydroisoquinoline (B1216472) (a close structural analog) using a chiral Ruthenium(II) catalyst. acs.org These studies explored an ionic mechanism and successfully predicted the formation of the (R)-amine product, which aligns with experimental results. acs.org The computational models identified the transition state structures for the hydrogenation step and revealed the importance of a stabilizing CH/π interaction between the catalyst's η6-p-cymene ligand and the dihydroisoquinoline substrate. acs.org Such computational analyses are crucial for understanding the origins of enantioselectivity in catalytic reactions and for the rational design of more efficient catalysts. nih.govnih.gov

Conformational Analysis and Torsional Preferences

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational landscape, including the relative energies of different conformers and the barriers to their interconversion, is essential for comprehending a molecule's physical properties and biological activity.

Biosynthetic Considerations and Natural Occurrence of Dihydroisoquinolines

Putative Biosynthetic Pathways for 6-Methoxy-1-methyl-3,4-dihydroisoquinoline and Related Alkaloids

The biosynthesis of isoquinoline (B145761) alkaloids, a diverse family of plant secondary metabolites, begins with the amino acid tyrosine. ontosight.aikegg.jp Through a series of enzymatic reactions, tyrosine is converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two molecules then undergo a condensation reaction, known as the Pictet-Spengler reaction, catalyzed by norcoclaurine synthase (NCS), to form the fundamental isoquinoline scaffold, (S)-norcoclaurine. nih.govnumberanalytics.com This molecule serves as a central precursor for the vast majority of benzylisoquinoline alkaloids. nih.gov

Subsequent modifications of the (S)-norcoclaurine core, including O-methylation, N-methylation, hydroxylation, and rearrangement of the carbon skeleton, lead to the vast diversity of isoquinoline alkaloids. The formation of this compound likely involves a variation of this core pathway. The "1-methyl" substitution suggests a condensation reaction involving a different aldehyde or ketone partner with dopamine or a related phenethylamine (B48288) derivative.

While the specific enzymatic steps leading to this compound are not as extensively characterized as those for major alkaloids like morphine or berberine, the general principles of isoquinoline biosynthesis provide a strong framework for its putative formation. The pathway would involve the formation of a phenethylamine moiety derived from an amino acid, which then cyclizes with a suitable carbonyl-containing compound. Subsequent methylation would install the methoxy (B1213986) group at the 6-position.

Natural Precursors (e.g., Dopamine, Tyrosine, Phenylalanine)

The primary building blocks for isoquinoline alkaloids are aromatic amino acids, with tyrosine being the most prominent precursor. ontosight.aithieme-connect.com Phenylalanine can also serve as a starting material, as it can be converted to tyrosine by the enzyme phenylalanine hydroxylase.

The biosynthetic journey from tyrosine to the core isoquinoline structure involves several key transformations:

Tyrosine to L-DOPA: The first committed step is the hydroxylation of tyrosine to L-dihydroxyphenylalanine (L-DOPA), catalyzed by tyrosine hydroxylase. nih.govhouptlab.org

L-DOPA to Dopamine: L-DOPA is then decarboxylated by DOPA decarboxylase to yield dopamine, a crucial phenethylamine intermediate. researchgate.net

Tyrosine to 4-Hydroxyphenylacetaldehyde: In parallel, tyrosine can be converted to 4-hydroxyphenylacetaldehyde. kegg.jp

These precursors, dopamine and a carbonyl compound, are the essential components for the Pictet-Spengler condensation that forms the tetrahydroisoquinoline skeleton.

Table 1: Key Natural Precursors in Isoquinoline Alkaloid Biosynthesis

| Precursor | Role in Biosynthesis |

|---|---|

| Phenylalanine | Can be converted to Tyrosine. |

| Tyrosine | The primary amino acid precursor. ontosight.aithieme-connect.com |

| L-DOPA | An intermediate in the conversion of Tyrosine to Dopamine. nih.govhouptlab.org |

Enzymatic Transformations in Dihydroisoquinoline Biosynthesis

A variety of enzymes orchestrate the intricate steps of dihydroisoquinoline biosynthesis. These enzymes exhibit remarkable specificity and efficiency in catalyzing complex chemical reactions.

Key enzymatic transformations include:

Decarboxylation: Aromatic L-amino acid decarboxylases (TYDC) are responsible for the conversion of tyrosine or L-DOPA to their corresponding amines (tyramine and dopamine, respectively). numberanalytics.com

Condensation (Pictet-Spengler Reaction): Norcoclaurine synthase (NCS) is a pivotal enzyme that catalyzes the stereoselective condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the foundational structure of most benzylisoquinoline alkaloids. nih.govtandfonline.com

Methylation: O-methyltransferases (OMTs) and N-methyltransferases (NMTs) are crucial for adding methyl groups to hydroxyl and amine functionalities, respectively. These modifications significantly impact the pharmacological properties of the resulting alkaloids. nih.gov

Oxidation/Reduction: Oxidoreductases, including cytochrome P450 monooxygenases and imine reductases, play a role in modifying the oxidation state of the isoquinoline core, leading to the formation of dihydroisoquinolines and other derivatives. rsc.orgacs.orgrsc.org For instance, the oxidation of tetrahydroisoquinolines can yield 3,4-dihydroisoquinolines. rsc.org

The biosynthesis of this compound would necessitate a specific set of these enzymatic activities, including a condensation reaction to form the 1-methyl substituted ring, a methylation step to introduce the 6-methoxy group, and a final oxidation or isomerization to yield the dihydroisoquinoline structure.

Table 2: Key Enzymes in Isoquinoline Alkaloid Biosynthesis

| Enzyme Class | Function | Example |

|---|---|---|

| Decarboxylases | Removal of a carboxyl group from an amino acid. numberanalytics.com | Tyrosine/DOPA decarboxylase (TYDC) |

| Synthases | Catalyze the Pictet-Spengler condensation reaction. nih.govtandfonline.com | Norcoclaurine synthase (NCS) |

| Methyltransferases | Addition of methyl groups. nih.gov | Coclaurine N-methyltransferase (CNMT) |

Mechanistic Investigations of Biological Activities in Vitro

Antibacterial Activity Mechanisms (In Vitro)

There is currently no specific data available in the scientific literature detailing the in vitro antibacterial activity mechanisms of 6-Methoxy-1-methyl-3,4-dihydroisoquinoline against Gram-positive pathogens, nor are its specific cellular targets and pathways of inhibition described.

Activity Against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecium)

No studies were identified that specifically evaluate the in vitro activity of this compound against key Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, or Enterococcus faecium. Research on related isoquinoline (B145761) derivatives has shown antibacterial potential, but these findings cannot be directly attributed to the subject compound.

Cellular Targets and Pathways of Inhibition

In the absence of studies on its antibacterial activity, the cellular targets and pathways of inhibition for this compound remain unelucidated.

Analgesic Activity Mechanisms (In Vitro)

No in vitro studies investigating the specific analgesic mechanisms of action for this compound have been found in the available literature. While other substituted isoquinoline alkaloids have been explored for their analgesic properties, this specific compound has not been a subject of such research.

Anthelmintic Activity Mechanisms (In Vitro)

There is no available research on the in vitro anthelmintic activity or the potential mechanisms of action of this compound against helminths.

Anticancer and Antitumor Activity Mechanisms (In Vitro)

Specific investigations into the in vitro anticancer and antitumor properties of this compound are not present in the current body of scientific literature.

Inhibition of Nuclear Factor-κB (NF-κB) Pathway

No studies have been published that explore the potential of this compound to inhibit the Nuclear Factor-κB (NF-κB) pathway as a mechanism for anticancer activity. The role of this compound in modulating this critical signaling pathway is currently unknown.

Inhibition of Enhancer of Zeste Homolog 2 (EZH2)

There is no direct scientific literature available from the search results detailing the in vitro inhibition of Enhancer of Zeste Homolog 2 (EZH2) by this compound. Research on EZH2 inhibitors with an isoquinoline scaffold has focused on more complex derivatives, such as lactam-containing 3,4-dihydroisoquinolin-1(2H)-ones, which are structurally distinct from the specified compound. nih.govacs.org Studies on these complex analogs aim to optimize potency and pharmacokinetic properties, but the findings cannot be directly attributed to this compound. nih.govacs.org

Inhibition of Tumor Cell Incursion through Extracellular Matrix

Mechanistic studies detailing the inhibition of tumor cell incursion through the extracellular matrix specifically by this compound are not available in the searched literature. Research in this area is broad, focusing on the complex interactions between cancer cells and the tumor microenvironment, but does not identify a role for this specific compound.

Potential as Agents for Tumor Imaging

While derivatives of dihydroisoquinoline have been explored as potential agents for tumor imaging, there is no information available regarding this compound for this application. The investigated compounds are typically complex structures with a 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) core, modified with radiolabeled moieties (e.g., 11C or 18F) to enable detection by positron emission tomography (PET). nih.govnih.gov These agents are designed to target specific biological markers overexpressed in tumors, such as the P-glycoprotein multidrug transporter or the Sigma-2 receptor. nih.govnih.gov The potential of the simpler this compound scaffold in this context has not been reported.

Antimalarial Activity Mechanisms (In Vitro)

There is a lack of scientific literature describing the in vitro antimalarial activity or mechanism of action for this compound. Antimalarial research has historically focused on quinoline-based structures, such as chloroquine (B1663885) and mefloquine, which interfere with heme detoxification in the parasite. nih.gov While isoquinoline structures are found in some natural alkaloids with biological activity, specific studies on the antimalarial potential of this compound are absent from the provided search results.

Antiviral Activity Mechanisms (In Vitro)

No specific in vitro studies on the antiviral activity mechanisms of this compound were identified. Although the broader class of isoquinoline alkaloids has been noted for a wide range of biological activities, which may include antiviral properties, dedicated research on this particular compound's ability to inhibit viral replication or entry is not available in the searched literature. mdpi.com

Enzyme Inhibition Studies (In Vitro)

Beyond the specific enzymes mentioned above (EZH2, tubulin), there is limited information on other enzyme inhibition activities of this compound. However, studies on structurally related dihydroisoquinoline derivatives have shown interactions with other biological targets. For instance, novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds have been investigated as positive allosteric modulators of the glucagon-like-peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors in the context of diabetes treatment. nih.gov Another study on 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline reported modulation of muscarinic acetylcholine (B1216132) receptors and 5-hydroxytryptamine (5-HT) receptors. mdpi.com These findings, while interesting, are for distinct molecular entities and cannot be directly extrapolated to this compound.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Currently, there is a lack of specific in vitro research data detailing the direct inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While the broader class of isoquinoline alkaloids has been explored for cholinesterase inhibition, specific IC50 values and the mechanism of inhibition for this particular compound have not been reported in the available scientific literature.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

The investigation into the monoamine oxidase (MAO) inhibitory properties of isoquinoline derivatives has revealed potential for selective activity. A structurally related compound, 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline (6-MeO-THβC), has been shown to be a specific inhibitor of MAO-A in vitro, with an IC50 of 1.6 microM in mouse brain homogenates. nih.gov This suggests that the methoxy (B1213986) group at the 6-position on a core isoquinoline-like structure can confer selectivity for the MAO-A isoform. However, specific in vitro studies determining the IC50 values and the selectivity of this compound for both MAO-A and MAO-B are not yet available.

Phosphodiesterase-4 (PDE-4) Inhibitory Activity

There is no direct scientific evidence from in vitro studies to suggest that this compound acts as an inhibitor of phosphodiesterase-4 (PDE-4). The inhibitory profile of this specific compound against PDE-4 has not been characterized.

Urease Inhibition

The potential for this compound to inhibit the urease enzyme has not been investigated in published in vitro studies. Consequently, no data on its IC50 value or mechanism of urease inhibition is available.

D-Amino Acid Oxidase (DAAO) Inhibition

In vitro studies to evaluate the inhibitory effect of this compound on D-Amino Acid Oxidase (DAAO) have not been reported. Therefore, its potential as a DAAO inhibitor remains undetermined.

Neuroprotective Activity Mechanisms (In Vitro)

The neuroprotective potential of isoquinoline alkaloids is an active area of research. In vitro models using neuronal cell lines are crucial for understanding the cellular and molecular mechanisms underlying these effects.

Enhancement of Cell Survival and Proliferation in neuronal cell lines

While direct studies on this compound are lacking, research on closely related compounds provides some insights. For instance, the compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) has demonstrated neuroprotective effects in cultured rat mesencephalic neurons, particularly against toxins that induce oxidative stress. nih.gov Furthermore, a derivative, 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ), has been shown to protect nigral dopaminergic neurons and exhibit anti-inflammatory properties in microglial cells. nih.gov These findings suggest that the core structure shared with this compound may possess neuroprotective capabilities. However, specific in vitro studies are required to confirm and quantify the effects of this compound on the survival and proliferation of various neuronal cell lines.

Free Radical Scavenging Properties

The direct in vitro free radical scavenging properties of this compound have not been detailed in the available scientific literature. However, the potential for antioxidant activity in heterocyclic compounds is often evaluated using standard assays, among which the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and accessible method. sapub.orgnih.gov

This method assesses the ability of a compound to act as a hydrogen or electron donor, which is a key characteristic of antioxidants. sapub.org The DPPH assay utilizes a stable free radical that has a deep purple color in solution. nih.gov When an antioxidant compound is introduced, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing the solution to lose its color, changing from purple to yellow. sapub.orgnih.gov The degree of this color change, which is measured by a decrease in absorbance at a specific wavelength (typically 517 nm), is proportional to the radical scavenging activity of the tested compound. sapub.org While this is a standard procedure for assessing such properties, specific data for this compound is not presently available.

Antidepressant-Related Mechanisms (In Vitro)

Direct in vitro studies detailing the specific antidepressant-related mechanisms of this compound are not extensively documented. However, research into structurally similar compounds provides insight into potential mechanisms of action. A key target in antidepressant research is the enzyme monoamine oxidase (MAO). mayoclinic.orgnih.gov MAO is responsible for breaking down neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain. mayoclinic.org Inhibition of this enzyme leads to increased levels of these neurotransmitters, which is a well-established mechanism for alleviating symptoms of depression. mayoclinic.orgnih.gov

The reduced analog of the target compound, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous substance found in the mammalian brain, has been shown to possess monoamine oxidase (MAO)-inhibiting properties. nih.gov Studies indicate that 1MeTIQ inhibits the MAO-dependent breakdown of dopamine and serotonin. nih.gov This inhibition of monoamine catabolism is considered the primary mechanism behind its antidepressant-like effects. nih.gov Given the close structural relationship, it is plausible that this compound could exert antidepressant effects through a similar inhibition of monoamine oxidase, though direct in vitro enzymatic assays on this specific compound are required for confirmation.

Identification of Specific Pharmacological Targets (e.g., Mitogen-Activated Protein Kinase 10)

Research has identified Mitogen-Activated Protein Kinase 10 (MAPK10), also known as c-Jun N-terminal kinase 3 (JNK3), as a specific pharmacological target for the 1-aryl-3,4-dihydroisoquinoline class of compounds. nih.govdrugbank.com JNK3 is a member of the MAP kinase family, which is involved in a variety of cellular processes, including neuronal apoptosis (programmed cell death). drugbank.com As such, inhibitors of JNK3 are of significant interest for the treatment of neurodegenerative disorders. nih.gov

A study investigating a series of 1-aryl-3,4-dihydroisoquinoline derivatives demonstrated that this structural scaffold can produce potent and selective inhibitors of JNK3. nih.gov While the specific inhibitory activity of this compound was not reported, the findings for closely related analogs highlight the potential of this compound class to target JNK3. The most potent compounds from the study showed high affinity for JNK3 with significant selectivity over other kinases. nih.gov

The inhibitory activities of two of the most potent 1-aryl-3,4-dihydroisoquinoline analogs from the study are presented below. nih.gov

| Compound | JNK3 (pIC50) | Selectivity vs. JNK2 | Selectivity vs. JNK1 | Selectivity vs. p38alpha | Selectivity vs. ERK2 |

|---|---|---|---|---|---|

| Compound 20 | 7.3 | 10-fold | 1000-fold | Selective | Selective |

| Compound 24 | 6.9 | 10-fold | 1000-fold | Selective | Selective |

These findings establish that the 3,4-dihydroisoquinoline (B110456) core is a viable scaffold for developing specific inhibitors of MAPK10, suggesting a precise pharmacological target for compounds like this compound. nih.gov

Structure Activity Relationship Sar Studies of 6 Methoxy 1 Methyl 3,4 Dihydroisoquinoline Derivatives

Influence of Substituents on Synthetic Yields and Reaction Selectivity

Research has shown that substituents on the aromatic portion of the phenylethylamine precursor are crucial in determining the outcome of isoquinoline (B145761) synthesis. researchgate.net The electronic properties of these groups dictate the nucleophilicity of the aromatic ring, which is a key factor in the electrophilic aromatic substitution step of the cyclization.

Electron-Donating Groups (EDGs): The presence of electron-donating groups, such as methoxy (B1213986) (-OCH₃), on the aromatic ring generally activates it towards electrophilic attack, facilitating the cyclization and often leading to higher yields. rsc.org Regioselectivity is also affected; cyclization typically occurs at the position that is most activated and sterically accessible, which is often ortho to the activating group. researchgate.net For instance, in the synthesis of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives via the Bischler-Napieralski reaction, the cyclization of precursors with certain substitution patterns can yield predominantly one isomer over another, highlighting the directing effect of the substituents. mdpi.com

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups can deactivate the aromatic ring, potentially leading to lower yields or requiring harsher reaction conditions.

Steric Effects: The steric bulk of substituents can also play a role. In the synthesis of α-cyano tetrahydroisoquinolines, an increase in the steric hindrance of a substituent on a C-1 aryl ring resulted in a comparatively lower yield. rsc.org

The choice of cyclization strategy and reaction conditions can be modified to accommodate these substituent effects. For example, microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions have been employed to generate libraries of substituted isoquinolines, sometimes offering improved efficiency. organic-chemistry.org Similarly, modified Bischler-Napieralski procedures using reagents like oxalyl chloride-FeCl₃ have been developed to avoid side reactions and improve the yields of 3,4-dihydroisoquinolines. organic-chemistry.org

Correlating Structural Modifications with In Vitro Biological Potency

The biological activity of 6-methoxy-1-methyl-3,4-dihydroisoquinoline derivatives can be finely tuned by altering the substitution pattern on the isoquinoline core. SAR studies aim to identify the key structural features responsible for a desired biological effect. nuph.edu.ua

The methoxy group is a prevalent substituent in many biologically active molecules, where it influences ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Within the isoquinoline scaffold, the position and number of methoxy groups are critical determinants of biological activity.

The 6,7-dimethoxy substitution pattern is a common feature in many potent THIQ derivatives, particularly those developed as P-glycoprotein (P-gp) inhibitors to reverse multidrug resistance (MDR) in cancer cells. researchgate.netnih.gov The presence of methoxy groups at both the C-6 and C-7 positions appears to be highly favorable for this activity. researchgate.netresearchgate.net Studies on selective antagonists of the orexin (B13118510) 1 receptor (OX1R) have also underscored the importance of substitution at the C-6 and C-7 positions, with the removal of one methoxy group impacting selectivity. researchgate.net Furthermore, in the context of antimycobacterial agents, a methoxy or hydroxyl group at the C-8 position has been associated with good potency. nih.gov The specific placement of the methoxy group can significantly alter the electronic and steric profile of the molecule, thereby affecting its interaction with biological targets. mdpi.com

Beyond the methoxy groups, substituents at various other positions on the isoquinoline ring are vital for modulating bioactivity.

C-1 Position: The C-1 position is a frequent site for modification and is crucial for the activity of many isoquinoline alkaloids. rsc.org Introducing a quaternary center at C-1 has led to compounds with diverse biological activities, including anticonvulsant and antiepileptic effects. rsc.org SAR studies on antimycobacterial THIQs revealed that the length of an alkyl chain at C-1 was a key parameter, with longer chains showing promise. nih.gov The introduction of various aryl groups at C-1 has also been explored; for example, a 1-(2-chlorophenyl) substituent was a feature of a derivative investigated for its effects on muscle contractility. mdpi.com

C-3 Position: While less commonly explored than C-1, substitution at the C-3 position can also influence activity. A 3-methyl group was present in the aforementioned 1-(2-chlorophenyl) derivative. mdpi.com Additionally, the introduction of a methoxycarbonyl group at C-3 has been reported in the synthesis of novel N-oxide-based organocatalysts. nih.gov

C-4 Position: Systematic exploration of the C-4 position is less documented in the reviewed literature, suggesting it may be a less critical or more challenging site for modification in the context of the studied biological activities. However, synthetic routes for accessing C-4 substituted isoquinolines have been developed. organic-chemistry.org

C-6 and C-7 Positions: As discussed previously, these positions are critical. The presence of hydroxyl or methoxy groups is often favored. In the synthesis of antibacterial agents, cycloaddition reactions were successful with aryl ether substitutions at C-6 and C-7, but failed with amine, amide, or nitro moieties at the C-7 position, indicating the profound impact of substituents at this site on reactivity and subsequent biological screening. mdpi.com

The following table summarizes the impact of various substituents on the antimycobacterial activity of C-1 substituted THIQs.

| Compound ID | C-1 Substituent | C-8 Substituent | Antimycobacterial Activity (MIC, µg/mL) |

| 1a | n-Pentyl | OH | 12.5 |

| 1b | n-Hexyl | OH | 6.25 |

| 1c | n-Heptyl | OH | 6.25 |

| 1d | Cyclopentyl | OH | >100 |

| 1e | n-Pentyl | OMe | 50 |

| Data derived from studies on C-1 substituted tetrahydroisoquinolines. nih.gov |

Expanding the dihydroisoquinoline core into a more rigid tricyclic system through ring fusion can lead to novel compounds with distinct biological profiles. The fusion of an additional ring can lock the molecule into a specific conformation, potentially enhancing its binding affinity and selectivity for a target.

A study involving the [2+3] cycloaddition of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) with dimethyl acetylenedicarboxylate (B1228247) (DMAD) yielded tricyclic pyrrolo[2,1,a]isoquinoline derivatives. mdpi.com Certain compounds from this series demonstrated antibacterial activity against Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae. mdpi.com This indicates that the formation of a fused, tricyclic scaffold is a viable strategy for developing new antibacterial agents based on the dihydroisoquinoline framework. Similarly, the synthesis of dihydrothieno[2,3-c]isoquinolines represents another approach to creating fused tricyclic systems with potential biological applications. researchgate.net

The table below shows the antibacterial activity of selected tricyclic isoquinoline derivatives.

| Compound ID | R | Activity vs. S. aureus (MIC, µg/mL) | Activity vs. S. pneumoniae (MIC, µg/mL) |

| 8d | 6-OMe, 7-OEt | 16 | >128 |

| 8f | 6,7-OCH₂O- | 32 | 32 |

| Data derived from studies on tricyclic pyrrolo[2,1,a]isoquinoline derivatives. mdpi.com |

Conformational Analysis and its Implications for Ligand-Target Interactions

The three-dimensional shape (conformation) of a molecule is paramount for its interaction with a biological target. Conformational analysis provides insight into the preferred spatial arrangement of a molecule, which in turn dictates how it fits into a receptor's binding site.

X-ray crystallography of a tricyclic N-oxide derivative of a 3-methoxycarbonyl-6,7-dimethoxy-1-(2-methoxyphenyl)-3,4-dihydroisoquinoline revealed that the nitrogen-containing six-membered ring adopts a twisted half-chair conformation. nih.gov This specific, non-planar conformation defines the relative orientation of the substituents. The analysis also detailed the intermolecular forces at play, noting the absence of classic hydrogen bonding or π-π stacking but highlighting various short-contact interactions that influence the crystal lattice packing. nih.gov Such detailed structural information is invaluable for understanding ligand-target interactions. By knowing the preferred conformation of the isoquinoline core and the spatial vectors of its substituents, researchers can design molecules that are pre-organized for optimal binding, a key principle in rational drug design.

Ligand Efficiency and Potency Optimization through Chemical Modification

In modern drug discovery, potency alone is not the sole indicator of a promising drug candidate. Metrics such as Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are used to assess the quality of a compound by relating its potency to its size and lipophilicity, respectively. sciforschenonline.org The goal is to maximize binding affinity while maintaining drug-like properties and avoiding "molecular obesity." sciforschenonline.orgresearchgate.net

Ligand Efficiency (LE): This metric normalizes binding affinity (potency) for the size of the molecule (typically the number of non-hydrogen atoms). It helps identify smaller compounds that bind efficiently and have greater potential for optimization. researchgate.net

Lipophilic Ligand Efficiency (LLE): LLE relates potency to lipophilicity (logP or logD). A high LLE value is desirable, as it indicates that the compound achieves high potency without being excessively greasy, which can lead to poor solubility, high metabolic turnover, and off-target toxicity. sciforschenonline.org

The optimization of this compound derivatives can be guided by these principles. For example, when exploring different alkyl chains at the C-1 position for antimycobacterial activity, an increase in chain length from n-pentyl to n-hexyl improved the Minimum Inhibitory Concentration (MIC), suggesting a favorable interaction in a hydrophobic pocket. nih.gov A medicinal chemist would track the LLE for these modifications to ensure that the potency gain is not achieved at the cost of a disproportionate increase in lipophilicity. Chemical modifications, such as adding polar groups to solvent-accessible regions of the molecule, can be a strategy to increase LLE without compromising potency. sciforschenonline.org By systematically applying these efficiency metrics to the SAR data, researchers can guide the chemical modification process toward compounds with an optimal balance of potency, selectivity, and pharmacokinetic properties.

Applications As Chemical Probes and Catalytic Ligands

Utility in Asymmetric Catalysis as a Model Substrate or Ligand

The 3,4-dihydroisoquinoline (B110456) framework is a significant structural motif in a vast number of natural products and pharmacologically active compounds. rsc.org The asymmetric reduction of the C=N double bond in these cyclic imines is a primary strategy for synthesizing chiral 1-substituted tetrahydroisoquinolines, which are often the biologically active forms. mdpi.com In this context, derivatives of 3,4-dihydroisoquinoline serve as crucial substrates to test and optimize new asymmetric catalytic systems.

While direct studies on 6-Methoxy-1-methyl-3,4-dihydroisoquinoline as a model substrate are not extensively detailed in publicly available research, a closely related compound, 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline, has been utilized in studies of rhodium-catalyzed asymmetric transfer hydrogenation. researchgate.net These studies are pivotal for developing efficient methods to produce enantiomerically pure tetrahydroisoquinolines, such as the alkaloid (S)-salsolidine. The general field has seen the development of various catalytic systems, including those based on transition metals like iridium, rhodium, and ruthenium, for the asymmetric hydrogenation and transfer hydrogenation of 1-substituted 3,4-dihydroisoquinolines. mdpi.com